N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Synthesis of the 3-Nitro-1H-Pyrazole Intermediate: This involves the nitration of a pyrazole derivative to introduce the nitro group at the 3-position.
Formation of the Oxadiazole Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Amino-pyrazole derivatives.
Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and a carboxamide group but has an indole ring instead of a pyrazole and oxadiazole ring.
N-(FURAN-2-YLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar to the target compound but lacks the oxadiazole ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and biological activities. The combination of the furan, pyrazole, and oxadiazole rings in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N6O5 |
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Molecular Weight |
318.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10N6O5/c19-11(13-6-8-2-1-5-22-8)12-14-9(16-23-12)7-17-4-3-10(15-17)18(20)21/h1-5H,6-7H2,(H,13,19) |
InChI Key |
NQGNFWKLNJFPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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